REACTION_CXSMILES
|
Cl[CH2:2]Cl.C[Li].[Cl:6][C:7]1[CH:8]=[C:9]([C:12]([N+:15]([O-:17])=[O:16])=[CH:13][N:14]=1)[CH:10]=[O:11].O>C(OCC)C.[Ti](Cl)(Cl)(Cl)Cl>[Cl:6][C:7]1[CH:8]=[C:9]([CH:10]([OH:11])[CH3:2])[C:12]([N+:15]([O-:17])=[O:16])=[CH:13][N:14]=1
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Name
|
|
Quantity
|
20.5 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
CO2(a) acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
12.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
2.54 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=O)C(=CN1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for an additional hour at −50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
An oven dried 250 mL 3 neck r.b.f
|
Type
|
CUSTOM
|
Details
|
equipped with an internal thermometer
|
Type
|
ADDITION
|
Details
|
was added via a syringe at a rate such that the internal temperature
|
Type
|
CUSTOM
|
Details
|
=−50° C
|
Type
|
ADDITION
|
Details
|
was added via syringe with the internal temp =−50° C
|
Type
|
ADDITION
|
Details
|
after mixing two light yellow layers
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
the organic was washed with H2O (250 mL), with NaCl(sat.) (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)C(C)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.76 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |